1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-
CAS No.: 98532-67-3
Cat. No.: VC17328331
Molecular Formula: C14H11Cl2N3O3
Molecular Weight: 340.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98532-67-3 |
|---|---|
| Molecular Formula | C14H11Cl2N3O3 |
| Molecular Weight | 340.2 g/mol |
| IUPAC Name | 1-[[2-(5,7-dichloro-1-benzofuran-2-yl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C14H11Cl2N3O3/c15-10-3-9-4-12(22-13(9)11(16)5-10)14(20-1-2-21-14)6-19-8-17-7-18-19/h3-5,7-8H,1-2,6H2 |
| Standard InChI Key | DSBJCXOOXAUGCZ-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
Introduction
Synthesis Methods
1,2,4-Triazoles are typically synthesized from nitrogen sources such as amidines, imidates, amidrazones, aryldiazoniums, and hydrazones . The synthesis of benzofuran-based triazoles often involves multiple steps, including the formation of intermediate compounds like thiosemicarbazides, which are then cyclized under basic conditions to form the triazole ring .
Biological Activities
While specific biological activity data for 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- is not available, similar benzofuran-triazole derivatives have shown promising antibacterial and acetylcholinesterase inhibitory activities . These compounds are often evaluated for their potential as therapeutic agents due to their structural similarity to known bioactive molecules.
Comparison with Similar Compounds
Similar compounds, such as 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, have a molecular weight of 368.2 g/mol and exhibit complex biological activities . Another related compound, 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-(propoxymethyl)-1,3-dioxolan-2-yl)methyl)-, has a molecular weight of 412.3 g/mol .
Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)- | C16H15Cl2N3O3 | 368.2 |
| 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-(propoxymethyl)-1,3-dioxolan-2-yl)methyl)- | C18H19Cl2N3O4 | 412.3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume